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molecular formula C11H14O4 B451101 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde CAS No. 91123-08-9

3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde

Cat. No. B451101
M. Wt: 210.23g/mol
InChI Key: MDSJUPYTWLSFBZ-UHFFFAOYSA-N
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Patent
US06476264B2

Procedure details

2.76 ml of 2-bromoethanol and 5.40 g of potassium carbonate were added to a solution of 5 g of 3-ethoxy-4-hydroxybenzaldehyde in 150 ml of DMF. The reaction mixture was heated to 70° C. overnight and subsequently to 120° C. for a further 4 hrs. Then, the mixture was left to cool to room temperature, filtered and concentrated in a high vacuum. The crude product was isolated by extraction and purified by chromatography on silica gel. There were obtained 6.09 g of 3-ethoxy-4-(2-hydroxy-ethoxy)-benzaldehyde as a white solid.
Quantity
2.76 mL
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][OH:4].C(=O)([O-])[O-].[K+].[K+].[CH2:11]([O:13][C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][C:21]=1[OH:22])[CH:17]=[O:18])[CH3:12]>CN(C=O)C>[CH2:11]([O:13][C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][C:21]=1[O:22][CH2:2][CH2:3][OH:4])[CH:17]=[O:18])[CH3:12] |f:1.2.3|

Inputs

Step One
Name
Quantity
2.76 mL
Type
reactant
Smiles
BrCCO
Name
Quantity
5.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 g
Type
reactant
Smiles
C(C)OC=1C=C(C=O)C=CC1O
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
Then, the mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a high vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was isolated by extraction
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C=C(C=O)C=CC1OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 6.09 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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